Tellanylidenestannane

Description

Properties

CAS No. |

12040-02-7 |

|---|---|

Molecular Formula |

SnTe |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

tellanylidenetin |

InChI |

InChI=1S/Sn.Te |

InChI Key |

WYUZTTNXJUJWQQ-UHFFFAOYSA-N |

SMILES |

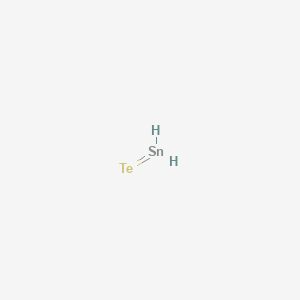

[SnH2]=[Te] |

Canonical SMILES |

[Sn]=[Te] |

Other CAS No. |

12040-02-7 |

physical_description |

Grey odorless crystalline solid; [MSDSonline] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Molecular Tellanylidenestannane Derivatives

Strategies for the Stabilization of Low-Coordinate Main Group Species

A primary challenge in the chemistry of heavier main group elements is the stabilization of compounds with low coordination numbers and in low oxidation states. d-nb.info These species are prone to decomposition processes such as disproportionation. d-nb.info A key strategy to counteract this is to kinetically stabilize the reactive center by sterically hindering it from unwanted reactions. d-nb.inforesearchgate.net This approach has been instrumental in the development of the chemistry of low-valent s- and p-block element compounds. d-nb.info

The use of sterically demanding, or "bulky," ligands is a well-established method for providing kinetic stability to low-coordinate main group element centers. d-nb.inforesearchgate.net These large ligands act as a protective shield, physically preventing the reactive metal center from engaging in intermolecular reactions that would lead to decomposition. d-nb.info While both monodentate and multidentate ligands are employed, monodentate anions can lead to more coordinatively unsaturated and, therefore, more reactive complexes. d-nb.info

Amides are a particularly useful class of bulky ligands, with examples like -N(SiMe₃)₂ and -N(Dip)(SiMe₃) (where Dip = 2,6-diisopropylphenyl) being archetypal. d-nb.info The development of ever-bulkier ligand systems has been crucial for the successful isolation of novel low-valent main group compounds. d-nb.inforesearchgate.net These ligands are critical not only for investigating the fundamental structure and bonding of these unique species but also for exploring their potential in small molecule activation and catalysis. researchgate.net

Table 1: Examples of Bulky Ligands Used in Main Group Chemistry

| Ligand Type | Specific Example |

|---|---|

| Amide | -N(SiMe₃)₂ |

| Amide | -N(Dip)(SiMe₃) |

| m-terphenyl anilide | [N(R){C₆H₃Ar₂-2,6}]⁻ |

| Carbazol-9-yl | - |

Targeted Synthesis of Stannanetellones via Telluration Pathways

The direct formation of a tin-tellurium double bond is a challenging synthetic goal. A successful approach involves the "telluration" of a stable, two-coordinate tin(II) precursor, known as a stannylene. This method led to the synthesis and crystallographic characterization of the first kinetically stabilized stannanetellone. researchgate.netacs.orgokayama-u.ac.jp The reaction involves treating an extremely hindered stannylene with a tellurium-transfer reagent, such as tri-n-butylphosphine telluride ((n-Bu)₃PTe). researchgate.netacs.orgokayama-u.ac.jp

Stannylenes (R₂Sn) are divalent species of tin that are analogues of carbenes. scispace.com They possess both a lone pair of electrons and an empty p-orbital, allowing them to act as both a Lewis base and a Lewis acid. scispace.com This electronic structure is key to their reactivity. The synthesis of a stannanetellone is achieved through the oxidative addition of a tellurium atom to the tin(II) center of the stannylene precursor. mdpi.com

The reaction of N-heterocyclic stannylenes with elemental chalcogens, including tellurium, has been investigated, resulting in the formation of various Sn(IV) chalcogenide complexes. mdpi.comresearchgate.net Similarly, monomeric stannylenes like [((Me₃Si)₂N)₂]Sn react with dichalcogenides (R₂E₂, where E = S, Se, Te) via insertion of the stannylene into the E-E bond, forming Sn(IV) products of the type [((Me₃Si)₂N)₂]Sn(ER)₂. scispace.com This oxidative addition reactivity highlights the general propensity of stannylenes to form bonds with chalcogens, a fundamental step in the targeted synthesis of a double bond to tellurium. The choice of a sufficiently bulky ligand system on the stannylene is what prevents subsequent dimerization or oligomerization, allowing for the isolation of the monomeric stannanetellone. researchgate.netacs.org

Table 2: Reactivity of Stannylene Precursors with Tellurium Reagents

| Stannylene Precursor Type | Tellurium Reagent | Product Type | Reference |

|---|---|---|---|

| Extremely Hindered Stannylene | (n-Bu)₃PTe | Kinetically Stabilized Stannanetellone | researchgate.netacs.orgokayama-u.ac.jp |

| N-Heterocyclic Stannylene | Elemental Tellurium (Te) | Bimetallic Sn(IV) Telluride Complex | mdpi.comresearchgate.net |

| Bis[bis(trimethylsilyl)amido]stannylene | Diphenyl ditelluride (Ph₂Te₂) | Sn(IV) bis-phenyltelluride Complex | mdpi.com |

Exploration of Precursor Chemistry for Tellurium-Tin Bond Formation

The creation of tin-tellurium bonds is not limited to stannanetellone synthesis but is also crucial for producing materials like tin telluride (SnTe), a semiconductor. researchgate.netbath.ac.uk Research into precursor chemistry explores various routes to Sn-Te bond formation. One approach involves the direct reaction of elemental tin with dissolved elemental tellurium. researchgate.net Tellurium, despite its low solubility in most common solvents, can be dissolved in a binary mixture of a thiol and ethylenediamine, and this solution can then react with elemental tin to generate a soluble Sn-Te precursor solution, which upon heating yields crystalline SnTe. researchgate.net

Another important avenue is the use of single-source precursors, where a single compound contains all the necessary elements (in this case, tin and tellurium) in a defined stoichiometry. bath.ac.uknih.gov For instance, tin(II) complexes with tellurium-containing imidodiphosphinate ligands have been synthesized. nih.gov These complexes, such as M[(TeP(i)Pr₂)₂N]₂ (where M=Sn), contain pre-formed Sn-Te interactions and can be used to generate SnTe materials. nih.gov The synthesis of such precursors often involves the reaction of a tin(II) halide with an alkali metal salt of the tellurium-containing ligand. nih.gov Similarly, reacting a stannylene guanidinate complex with diphenyl ditelluride (Ph₂Te₂) yields a Sn(IV) complex that can serve as a precursor to tin chalcogenide nanocrystals. bath.ac.uk These methods provide versatile routes to tin-telluride materials by carefully designing the molecular precursors. bath.ac.ukacs.org

Electronic Structure and Bonding Analysis of the Sn=te Moiety

Theoretical Frameworks for Heavy Main Group Multiple Bonds

The "double-bond rule," which historically posited that elements beyond the second period could not form stable pπ-pπ multiple bonds, has been rendered obsolete by the synthesis of numerous compounds featuring double and triple bonds between heavier main group elements. uliege.be However, the nature of these bonds is fundamentally different from their lighter congeners. The bonding in species like stannanetellones is best understood through a framework that accounts for several key factors.

Fundamental differences in the electronic properties between heavy elements and their lighter counterparts are crucial for understanding this bonding. researchgate.net One major factor is the difference in valence orbital radii and its effect on orbital mixing. researchgate.net For heavier elements, the valence p orbitals have a long radial extent, leading to much larger Pauli repulsion between the atomic cores. researchgate.net This repulsion disfavors the short bond lengths typically associated with classical double bonds.

Consequently, multiple bonds involving elements like tin are often characterized by a "trans-bent" geometry rather than the planar structure seen in ethylene. This bending allows for a reduction in steric strain and optimizes the overlap of the constituent orbitals. The bonding is often described not as a simple sigma (σ) and pi (π) bond combination, but as a donor-acceptor interaction where lone pair orbitals on each atom interact with empty orbitals on the other. This model involves two weak donor-acceptor bonds, where the lone pair on each tin atom overlaps with the empty p orbital on the other.

Theoretical approaches such as Density Functional Theory (DFT) and various wavefunction-based methods are essential for accurately modeling these complex interactions. Analyses derived from these calculations, including Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and the Electron Localization Function (ELF), provide detailed insights into the electronic structure that simple models cannot capture.

Valence Orbital Interactions and Hybridization Schemes

In a classical double bond, such as the C=C bond in ethylene, each carbon atom is sp² hybridized, forming a σ-bond from the overlap of two sp² hybrid orbitals and a π-bond from the side-on overlap of the remaining p orbitals. nih.gov For the Sn=Te bond in a stannanetellone, the situation is more complex due to the larger size and energy mismatch of the valence orbitals of tin (5s, 5p) and tellurium (5s, 5p).

Valence bond theory describes a covalent bond as the result of the overlap of half-filled atomic orbitals. researchgate.net In heavier elements, the tendency for s and p orbitals to mix (hybridize) is less pronounced than in lighter elements, a phenomenon sometimes referred to as the "inert pair effect." The valence s-electrons are more tightly held by the nucleus and are less available for bonding.

Computational studies on analogous heavy group 14 element systems suggest that the bonding atoms adopt a hybridization state that deviates significantly from the ideal sp². psgcas.ac.in The tin atom in a stannanetellone can be described as being sp² hybridized, but with significant p-character in the lone pair orbital. psgcas.ac.in One of the three sp² hybrid orbitals forms a σ-bond with the tellurium atom, while the other two bond to the substituents (R groups). The remaining p-orbital on tin, which would form the π-bond in a classical picture, is involved in a weaker interaction with a corresponding p-orbital on the tellurium atom.

The interaction can be conceptualized as the overlap of the singly occupied p-orbitals on both Sn and Te to form a π-like bond, which is significantly weaker than a traditional pπ-pπ bond due to the diffuse nature of the 5p orbitals, leading to poor overlap. An alternative and often more accurate description involves donor-acceptor interactions. In this model, the filled lone-pair orbital on the tin atom donates electron density to an empty orbital on the tellurium atom, and vice-versa.

The table below summarizes the key valence orbitals of tin and tellurium and their potential roles in the formation of the Sn=Te bond.

| Atom | Valence Orbitals | Role in Bonding |

| Tin (Sn) | 5s, 5p | Forms σ-bonds with substituents and Te; participates in the weaker π-interaction. |

| Tellurium (Te) | 5s, 5p | Forms a σ-bond with Sn; participates in the weaker π-interaction. |

Electron Density Distribution and Charge Analysis within the Sn=Te Bond

The distribution of electron density (ρ(r)) provides a powerful visual and quantitative tool for understanding the nature of a chemical bond. pearson.com In a typical covalent double bond, a significant accumulation of electron density is found in the region between the two nuclei, corresponding to both the σ and π bonds. For the Sn=Te moiety, computational methods are used to map this density and analyze its topology.

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a clear picture of electron localization in shells, lone pairs, and bonding regions. wikipedia.orgjussieu.fr For a stannanetellone, an ELF analysis would be expected to show a localization domain corresponding to the Sn-Te σ-bond. However, the region corresponding to the π-interaction would likely show a much lower degree of localization compared to a C=C double bond, indicating a weaker, more delocalized interaction. uliege.be

Charge Decomposition Analysis (CDA): This method partitions the interaction between fragments (in this case, the R₂Sn and Te fragments) into components like electrostatic interaction, Pauli repulsion, and orbital interaction (charge transfer). acs.orgq-chem.com A CDA would quantify the extent of electron donation from the tin fragment to the tellurium fragment and vice-versa, providing a quantitative measure of the donor-acceptor nature of the bond.

The following table presents hypothetical, yet representative, data from a charge analysis of a model stannanetellone (H₂Sn=Te) to illustrate these concepts.

| Analysis Method | Parameter | Tin (Sn) | Tellurium (Te) |

| Natural Population Analysis (NPA) | Natural Charge (e) | +0.45 | -0.45 |

| NBO Analysis | Occupancy of σ(Sn-Te) | 1.98 e⁻ | - |

| NBO Analysis | Occupancy of π(Sn-Te) | 1.85 e⁻ | - |

| NBO Analysis | Occupancy of lone pair (Sn) | 1.95 e⁻ | - |

| NBO Analysis | Occupancy of lone pairs (Te) | 1.98 e⁻, 1.90 e⁻ | - |

Note: These values are illustrative and would vary depending on the specific substituents and the level of theory used in the calculation.

Bonding Metrics and Bond Order Characterization in Stannanetellones

The character of the Sn=Te double bond can be further elucidated through various bonding metrics, primarily the bond length and the calculated bond order.

Bond Length: Double bonds are characteristically shorter than their single bond counterparts. nih.gov The experimental or calculated Sn=Te bond length in a stannanetellone provides a primary indicator of its multiplicity. This value would be compared to the known lengths of Sn-Te single bonds in other organotin-tellurium compounds. The degree of bond shortening is often less pronounced for heavier elements than for second-row elements due to the aforementioned factors of poor orbital overlap and core-core repulsion. acs.org

Bond Order: Bond order is a concept that quantifies the number of chemical bonds between two atoms. torontomu.ca While in simple Lewis structures it is an integer (1 for a single bond, 2 for a double bond), computational chemistry provides ways to calculate non-integer bond orders that reflect the true complexity of the bonding.

One common method is the Wiberg Bond Index (WBI), calculated within the NBO framework. The WBI for a classical double bond is close to 2.0. For a stannanetellone, the calculated WBI for the Sn=Te bond is expected to be significantly less than 2, reflecting the weakness of the π-component of the bond. This lower bond order is a hallmark of multiple bonds between heavy main group elements. The deviation from an integer value indicates a departure from an idealized Lewis structure. wikipedia.org

The table below provides a comparative overview of typical bond metrics for tin-containing bonds, illustrating the expected trends for a stannanetellone.

| Bond Type | Typical Bond Length (Å) | Typical Wiberg Bond Index (WBI) | Bond Strength (kJ/mol) |

| Sn-C (single) | 2.10 - 2.20 | ~1.0 | 230 - 270 |

| Sn-Sn (single) | 2.75 - 2.85 | ~1.0 | 150 - 190 |

| Sn=Sn (double) | 2.65 - 2.75 | 1.4 - 1.7 | ~190 - 220 |

| Sn-Te (single) | 2.70 - 2.80 | ~1.0 | 180 - 220 |

| Sn=Te (double) | 2.55 - 2.65 (Est.) | 1.3 - 1.6 (Est.) | ~220 - 260 (Est.) |

Note: Estimated values for Sn=Te are based on trends observed for other heavy main group multiple bonds and are subject to variation based on substituents and computational methods.

Computational and Theoretical Investigations of Tellanylidenestannane

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Theoretical studies employing methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are crucial for elucidating the electronic structure and properties of novel molecules. However, no such calculations have been published for Tellanylidenestannane.

Prediction of Electronic Transitions and Spectroscopic Signatures

Without TD-DFT or similar calculations, the electronic transitions and corresponding spectroscopic signatures (e.g., UV-Vis absorption spectra) of this compound remain unknown. Future computational work would be necessary to predict the wavelengths and intensities of its electronic absorptions, providing vital information for its experimental identification and characterization.

Energetic Profiles of Reaction Pathways and Transition States

The reactivity of this compound, including its potential decomposition pathways, reaction mechanisms with other chemical species, and the associated transition state energies, has not been computationally explored. Such studies are essential for understanding its stability and predicting its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules, including their conformational preferences and how they interact with each other. To date, no MD simulations have been reported for this compound. This research is needed to understand its behavior in different phases and its potential for forming larger assemblies.

Advanced Bonding Analyses (e.g., NBO, QTAIM)

The nature of the tin-tellurium double bond in this compound has not been investigated using advanced bonding analysis methods like Natural Bond Orbital (NBO) or the Quantum Theory of Atoms in Molecules (QTAIM). These analyses would provide a deeper understanding of the bond's character, polarity, and strength, which are fundamental to its chemistry.

Reactivity and Mechanistic Pathways of Tellanylidenestannanes

Nucleophilic and Electrophilic Reactivity Profiles

The dual nature of the proposed tellurium-tin double bond in tellanylidenestannane would theoretically allow for both nucleophilic and electrophilic behavior. The tellurium atom, with its lone pairs of electrons, could act as a nucleophilic center, donating electron density to electrophiles. Conversely, the tin atom could exhibit electrophilic character, particularly if bonded to electron-withdrawing groups, making it susceptible to attack by nucleophiles.

Understanding this reactivity profile would require extensive experimental and computational studies. Key research questions would include:

Reaction with Electrophiles: How does this compound react with various electrophiles, such as proton sources, alkyl halides, and Lewis acids? Does the reaction occur at the tellurium center, and what are the structures of the resulting products?

Reaction with Nucleophiles: What is the reactivity of this compound towards nucleophiles like organolithium reagents, Grignard reagents, or phosphines? Does the nucleophilic attack occur at the tin center, potentially leading to the cleavage of the Te=Sn bond or the formation of hypervalent tin species?

Oligomerization and Polymerization Tendencies

Compounds featuring double bonds between heavier main group elements are often kinetically stabilized by bulky substituents to prevent oligomerization or polymerization. In the absence of sufficient steric protection, the high energy of the π-bond in a Te=Sn double bond would likely make tellanylidenestannanes prone to such reactions.

Future research should focus on:

Influence of Substituents: Investigating how the size and electronic nature of the substituents on both the tellurium and tin atoms affect the stability of the double bond and the tendency to form dimers, trimers, or higher oligomers.

Mechanism of Oligomerization: Elucidating the mechanistic pathways of these potential oligomerization reactions. This could involve cycloaddition reactions, such as [2+2] or [2+3] cycloadditions, leading to the formation of four- or five-membered rings containing tellurium and tin atoms.

A hypothetical representation of the dimerization of a generic this compound is shown below:

| Reactant (Monomer) | Product (Dimer) |

| 2 R-Te=Sn-R' | (R-Te-Sn-R')₂ |

Table 1: Hypothetical Dimerization of this compound

Ligand Exchange and Addition Reactions

Ligand exchange and addition reactions are fundamental processes in the chemistry of organometallic compounds. For tellanylidenestannanes, these reactions could provide pathways to new and functionalized derivatives.

Areas for investigation include:

Ligand Exchange at Tin: Exploring the possibility of exchanging the substituents at the tin center with other organic or inorganic groups. The mechanism of such a reaction, whether associative or dissociative, would be of significant interest.

Addition to the Te=Sn Double Bond: Studying the addition of various reagents across the tellurium-tin double bond. For example, the addition of protic acids (HX) could lead to the formation of R-Te(H)-Sn(X)-R' species.

Coordination Behavior towards Other Metal Centers

The tellurium atom in this compound, with its available lone pairs, is a potential coordination site for transition metal fragments. The study of its coordination chemistry could lead to the synthesis of novel heterometallic complexes with interesting structural and electronic properties.

The synthesis and characterization of complexes where this compound acts as a ligand would be a crucial step in understanding its coordination behavior. This would involve reacting the this compound with various metal precursors.

The use of bulky ligands is a well-established strategy for achieving low coordination numbers in metal complexes. nih.govresearchgate.netyoutube.com By analogy, employing sterically demanding this compound ligands could potentially lead to the isolation of metal complexes with unusually low coordination numbers, which often exhibit unique reactivity.

Spectroscopic Characterization Methodologies for Tellanylidenestannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing tellanylidenestannanes, offering direct probes into the local environments of the tin and tellurium atoms.

¹¹⁹Sn NMR spectroscopy is exceptionally informative for tin-containing compounds due to the wide chemical shift range, which is highly sensitive to the coordination number and electronic environment of the tin atom. northwestern.edu For tellanylidenestannanes, the tin center is typically tricoordinate, which results in a characteristic downfield chemical shift compared to tetracoordinate tin compounds.

In kinetically stabilized stannatellurones, the ¹¹⁹Sn NMR signal appears at a very low field, a hallmark of the Sn(IV) oxidation state in an unsaturated system. While specific data for a simple tellanylidenestannane is not available due to its instability, data from related stable stannaneselone compounds, such as Tbt(Ditp)Sn=Se, show a ¹¹⁹Sn chemical shift (δ) at 440 ppm, which is indicative of a tricoordinated tin atom. northwestern.edu It is anticipated that tellanylidenestannanes would exhibit even more downfield shifts.

A key diagnostic feature is the one-bond spin-spin coupling constant between ¹¹⁹Sn and ¹²⁵Te (¹J(¹¹⁹Sn, ¹²⁵Te)). This coupling provides direct evidence of the Sn-Te bond. The magnitude of this coupling constant is related to the s-character of the bonding orbitals and can be substantial. For comparison, one-bond ¹¹⁹Sn-¹¹⁷Sn coupling constants can be as large as 4500 Hz. semanticscholar.org

| Compound Analogue | ¹¹⁹Sn Chemical Shift (δ) [ppm] | Solvent |

|---|---|---|

| Tbt(Ditp)Sn=Se | 440 | C₆D₆ |

¹²⁵Te NMR spectroscopy is a powerful tool for studying organotellurium compounds, offering a very wide chemical shift range that is sensitive to the electronic structure of the tellurium atom. materialsproject.orgrsc.org The ¹²⁵Te nucleus is the most commonly studied tellurium isotope due to its higher natural abundance and sensitivity compared to ¹²³Te. rsc.org

The chemical shift of the tellurium atom in a this compound is expected to be in a specific range characteristic of tellurium in a low coordination environment and double-bonded to a metal. The chemical shifts are highly dependent on substituents and can be influenced by relativistic effects. rsc.org In general, organotellurium compounds display a chemical shift range between +3200 ppm and -1200 ppm. northwestern.edu The deshielding of the tellurium nucleus is largely influenced by the magnetic coupling of the tellurium p-character lone pair with antibonding orbitals. materialsproject.org For tellurides, the chemical shift is very sensitive to the nature of the atoms bonded to tellurium. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the characteristic vibrational modes of the Sn=Te double bond.

The stretching vibration of the Sn=Te double bond (ν(Sn=Te)) is a key diagnostic peak in the vibrational spectra of tellanylidenestannanes. This vibration is expected to appear in the low-frequency region of the spectrum due to the heavy masses of the tin and tellurium atoms.

While the precise frequency for a simple this compound has not been reported, analysis of related compounds provides an expected range. For instance, the Raman spectrum of a SnTe single crystal shows a sharp peak at 132 cm⁻¹, which is attributed to the transverse optical phonon vibration mode. researchgate.net This provides an estimate for the region where the Sn=Te stretching frequency might be observed. The identification of this mode is often confirmed by isotopic labeling studies or by comparison with computational predictions. Raman spectroscopy is particularly well-suited for observing this vibration as the change in polarizability during the Sn=Te stretch is expected to be significant.

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| SnTe (single crystal) | Transverse Optical Phonon | 132 | Raman |

X-ray Crystallographic Analysis for Molecular and Supramolecular Structural Elucidation

For a this compound, the key structural parameter obtained from X-ray analysis is the Sn-Te bond length. A true double bond would be significantly shorter than a typical Sn-Te single bond. In the solid-state structure of tin telluride (SnTe), which has a rock salt crystal structure, the Sn-Te bond length is 3.19 Å. materialsproject.org In a kinetically stabilized stannaneselone, Tbt(Ditp)Sn=Se, the Sn=Se bond length was found to be remarkably short, confirming its double-bond character. northwestern.edu A similar shortening would be expected for the Sn=Te bond in a this compound.

The analysis also reveals the geometry around the tin atom, which is expected to be trigonal planar, consistent with sp² hybridization and a tricoordinate environment.

| Compound | Bond | Bond Length (Å) |

|---|---|---|

| SnTe | Sn-Te | 3.19 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. uobabylon.edu.iq For tellanylidenestannanes, the Sn=Te double bond constitutes a chromophore that absorbs light in the UV-visible region.

The absorption is typically due to a π → π* transition associated with the double bond. The wavelength of maximum absorption (λmax) is influenced by the nature of the substituents on the tin atom. Extensively conjugated systems lead to a bathochromic (red) shift in the absorption maximum. utoronto.ca While the specific UV-Vis spectrum for an unsubstituted this compound is not documented, related compounds with conjugated systems are colored, indicating absorption in the visible region of the electromagnetic spectrum. msu.edu For example, the UV-vis spectrum of a related tin compound with a conjugated system showed an absorption maximum at 466 nm. nih.gov

Analysis of π-π and n-π Transitions**

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. libretexts.org For this compound, the presence of both π bonds and non-bonding lone pair electrons gives rise to characteristic π-π* and n-π* transitions. uzh.chelte.hu

The π-π* transition involves the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. uzh.ch These transitions are typically characterized by high molar absorptivity (ε) and are considered "allowed" transitions, resulting in strong absorption bands in the UV-Vis spectrum. elte.hu In molecules with π systems, such as those containing double or triple bonds, these transitions are common. libretexts.org The energy required for a π-π* transition is influenced by the extent of conjugation within the molecule; larger conjugated systems generally absorb at longer wavelengths. libretexts.orglibretexts.org

The n-π* transition involves the promotion of an electron from a non-bonding (n) molecular orbital, typically a lone pair on a heteroatom, to a π* antibonding molecular orbital. uzh.chlibretexts.org Compared to π-π* transitions, n-π* transitions are generally of lower energy, meaning they occur at longer wavelengths. libretexts.orglibretexts.org However, these transitions are often "symmetry forbidden," leading to a much lower probability of occurrence and consequently, weaker absorption bands (lower ε values). elte.hu The presence of heteroatoms with lone pairs, such as tellurium in this compound, makes the observation of n-π* transitions possible.

The analysis of these transitions provides critical information about the electronic environment of the Te=Sn double bond. The specific wavelengths and intensities of the absorption maxima (λmax) for both π-π* and n-π* transitions are diagnostic of the molecule's structure and the nature of its chromophore.

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Originating Orbital | Destination Orbital | Relative Energy | Expected Intensity |

| π-π | π (bonding) | π (antibonding) | Higher | Strong |

| n-π | n (non-bonding) | π (antibonding) | Lower | Weak |

This table is generated based on theoretical principles of electronic spectroscopy as specific experimental data for this compound is not available in the provided search results.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. nih.gov For a novel compound like this compound, high-resolution mass spectrometry (HRMS) is particularly crucial. sannova.net

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, offer high mass accuracy and resolution, allowing for the differentiation between isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.gov This capability is essential for the unambiguous determination of the molecular formula of this compound. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS can confirm the elemental composition of the parent ion and its fragments. youtube.com

The fragmentation pattern observed in the mass spectrum provides further structural information. The cleavage of the molecule under the energetic conditions of the mass spectrometer can reveal the strength of different bonds and the stability of the resulting fragments. Analysis of the isotopic pattern is also critical, especially for elements like tellurium and tin, which have multiple naturally occurring isotopes. The characteristic isotopic distribution for these elements serves as a definitive signature for their presence in the molecule.

Table 2: Key Information Obtainable from Mass Spectrometry of this compound

| Parameter | Information Provided | Technique |

| Molecular Ion Peak (M+) | Molecular weight of the compound | MS, HRMS |

| High-Resolution Mass | Precise elemental composition | HRMS |

| Isotopic Pattern | Confirmation of the presence of specific elements (e.g., Te, Sn) | MS, HRMS |

| Fragmentation Pattern | Structural information and bond stability | MS, HRMS |

This table outlines the general applications of mass spectrometry for compound characterization, as specific experimental data for this compound is not available in the provided search results.

Research Applications and Emerging Directions in Tellanylidenestannane Chemistry

Precursors for Advanced Materials Synthesis

Single-source precursors, which contain the primary elements of the desired material in a single molecule, are highly sought after for the synthesis of advanced materials. They can offer lower decomposition temperatures, better stoichiometric control, and cleaner reaction pathways compared to multi-source methods. Organometallic compounds containing both tin and tellurium are of particular interest as precursors for tin telluride (SnTe), a narrow band-gap semiconductor with applications in thermoelectrics and infrared detectors. wikipedia.org

Atomic Layer Deposition (ALD) is a vapor phase technique that allows for the deposition of thin films with atomic-level precision, which is crucial for fabricating modern electronic and optoelectronic devices. researchgate.net The process relies on sequential, self-limiting surface reactions. acs.org The development of ALD for tin-containing chalcogenide films, such as tin telluride (SnTe), has been an area of active research. acs.org2dsemiconductors.com

Currently, ALD of SnTe often employs separate metal and tellurium precursors, such as tin amides (e.g., Sn(N(CH₃)₂)₄) and silylated tellurium compounds (e.g., Te(Si(CH₃)₃)₂). acs.org A significant challenge in such processes is finding a suitable temperature window where both precursors react efficiently without thermally decomposing. A single-source precursor like Tellanylidenestannane, containing a pre-formed tin-tellurium bond, could theoretically offer a more direct and cleaner route to SnTe thin films, potentially allowing for lower deposition temperatures and reducing impurities.

Table 1: Comparison of Selected Precursors for ALD of Telluride Thin Films

| Precursor | Co-reactant/Process | Deposition Temp. (°C) | Resulting Film | Reference |

|---|---|---|---|---|

| Sn(N(CH₃)₂)₄ / Te(Si(CH₃)₃)₂ | NH₃ coinjection | 90 - 130 | SnTe | acs.org |

| Ge(guan)NMe₂ / Te(SiMe₃)₂ | NH₃ coinjection | up to 170 | GeTe | acs.org |

| Sb(OEt)₃ / Te(SiMe₃)₂ | NH₃ coinjection | 160 | Sb₂Te₃ | rsc.org |

Quantum dots (QDs) are semiconductor nanocrystals whose optical and electronic properties are determined by their size and surface chemistry. nih.gov The surface of a quantum dot is typically passivated with ligands that provide stability in various environments and can serve as anchor points for further functionalization. mdpi.com

Tellurium compounds play a crucial role in the synthesis of chalcogenide QDs like Cadmium Telluride (CdTe) and Mercury Telluride (HgTe). dovepress.commdpi.com However, the role of a molecule like this compound would likely be in the post-synthetic surface modification. As a heavy analogue of a carbene, this compound could act as a unique ligand. Its bonding to the QD surface could significantly alter the electronic states of the nanocrystal, potentially influencing its photoluminescent quantum yield and creating new pathways for energy transfer. Research in this area would explore how such a heavy, low-valent ligand interacts with QD surfaces and what novel properties might emerge from this interaction.

Potential as Catalytic Species in Organic and Inorganic Transformations

The application of main-group elements in catalysis is a rapidly growing field, challenging the traditional dominance of transition metals. acs.org Both organotin and organotellurium compounds have demonstrated catalytic activities in various transformations. nih.gov Organotin(IV) compounds, for example, are used as catalytic agents in industrial processes. nih.gov

Recent studies have shown that Lewis acidic telluronium cations can catalyze reactions such as transfer hydrogenation. nsf.gov The catalytic activity stems from the ability of the tellurium center to act as a chalcogen-bond donor. A molecule like this compound, featuring a coordinatively unsaturated tin center and a tellurium atom with lone pairs, possesses both Lewis acidic and basic sites. This inherent ambiphilicity could be harnessed for the activation of small molecules and for catalytic cycles in organic and inorganic synthesis. The Sn=Te double bond itself could be a site of reactive chemistry, analogous to the role of C=C bonds in addition reactions.

Fundamental Contributions to Heavy Main Group Element Chemistry

The synthesis and characterization of compounds containing multiple bonds between heavy main-group elements is a central challenge in inorganic chemistry. acs.org Unlike their lighter carbon congeners, which readily form stable double (alkenes) and triple (alkynes) bonds, heavier elements like tin and tellurium tend to form weaker π-bonds, making compounds with Sn=Te double bonds highly reactive and difficult to isolate.

The study of this compound contributes directly to the fundamental understanding of bonding, structure, and reactivity of heavy elements. researchgate.net It provides a platform to test theories about π-bonding involving orbitals beyond the second period. Isolating and characterizing such a molecule would be a landmark achievement, offering insights into the electronic structure and providing a valuable benchmark for computational chemistry models that describe these exotic bonding situations.

Prospects in Coordination Polymer and Metal-Organic Framework Design

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are materials constructed from metal nodes linked by organic ligands to form extended one-, two-, or three-dimensional structures. The properties of these materials can be tuned by changing the metal or the linker. illinois.edu

Both tin and tellurium have been successfully incorporated into MOF and CP structures. labmanager.comepa.gov For instance, tin-based MOFs have been developed as photocatalysts for CO₂ reduction. nih.gov A bifunctional derivative of this compound, featuring coordinating groups on the substituents of the tin atom, could serve as a novel and unique building block. Incorporating a Sn=Te unit directly into the backbone of a MOF or CP would be a novel strategy. This could imbue the resulting framework with unique electronic properties derived from the heavy chalcogen, potentially leading to new materials for sensing, catalysis, or semiconductor applications.

Outlook for Future Research Trajectories

The chemistry of this compound, while challenging, holds considerable promise for future research. The primary trajectory involves the successful synthesis and isolation of a stable derivative, likely requiring bulky substituents on the tin atom to provide kinetic stabilization.

Once isolated, future research would branch into several key areas:

Materials Synthesis: Systematic investigation of its viability as a single-source precursor for the chemical vapor deposition (CVD) and ALD of high-purity SnTe thin films for thermoelectric and phase-change memory applications.

Coordination Chemistry: Exploration of its properties as a ligand for transition metals and its use as a building block for functional coordination polymers and MOFs.

Catalysis: A thorough examination of its reactivity towards small molecules and its potential to catalyze organic transformations, leveraging its unique electronic structure.

Fundamental Chemistry: Detailed spectroscopic and computational studies to fully elucidate the nature of the Sn=Te double bond, providing crucial data for the broader field of heavy main-group chemistry.

Ultimately, research into this compound and related compounds will continue to push the boundaries of chemical synthesis and bonding theory, potentially unlocking new materials and technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tellanylidenestannane, and how can experimental reproducibility be ensured?

- Methodological Guidance : Synthesis typically involves organotin precursors and tellurium sources under inert conditions. To ensure reproducibility, document stoichiometric ratios, solvent purity, temperature gradients, and catalyst activity (if applicable). Include NMR (<sup>119</sup>Sn, <sup>125</sup>Te) and XRD data for structural validation. Reference analogous procedures for tin-chalcogenide compounds to refine protocols .

- Data Requirements : Provide raw spectral data (e.g., coupling constants in NMR) and crystallographic parameters (e.g., bond angles/distances) in supplementary materials to validate reproducibility .

Q. How can the thermal stability of this compound be systematically characterized under varying conditions?

- Experimental Design : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Compare results under inert vs. oxidative atmospheres. Pair with DFT calculations to correlate experimental decomposition pathways with theoretical bond dissociation energies .

- Data Contradictions : If discrepancies arise between experimental and computational results, re-examine assumptions in computational models (e.g., solvent effects, basis sets) and validate instrumental calibration .

Q. What spectroscopic techniques are most effective for distinguishing this compound from related tin-tellurium species?

- Methodology : Combine <sup>119</sup>Sn Mössbauer spectroscopy (to probe oxidation states) with Raman spectroscopy (to identify Sn-Te vibrational modes). Cross-reference with XPS to confirm surface composition and rule out oxide/hydroxide impurities .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound as a catalyst or intermediate be elucidated?

- Experimental Strategy : Use isotopic labeling (<sup>130</sup>Te) to track tellurium transfer in catalytic cycles. Employ stopped-flow kinetics to measure intermediate lifetimes. Validate hypotheses with in situ FTIR or EPR spectroscopy .

- Data Interpretation : If kinetic data conflicts with proposed mechanisms (e.g., unexpected rate orders), re-evaluate rate-determining steps or consider parallel pathways. Use sensitivity analysis to identify influential variables .

Q. What computational methods are optimal for modeling the electronic structure of this compound?

- Methodological Framework : Apply hybrid DFT (e.g., B3LYP) with relativistic pseudopotentials for Sn/Te atoms. Compare orbital interactions (NBO analysis) with experimental UV-Vis spectra. Validate dispersion corrections for non-covalent interactions in supramolecular assemblies .

- Contradiction Management : If computed band gaps deviate from experimental values, reassemble basis sets or incorporate solvent models (e.g., COSMO) .

Q. How can contradictory data on the reactivity of this compound with electrophiles be resolved?

- Analytical Approach : Conduct controlled competition experiments using standardized electrophiles (e.g., Me3O<sup>+</sup> BF4<sup>−</sup>). Quantify products via GC-MS or HPLC and apply multivariate analysis (e.g., PCA) to identify hidden variables (e.g., trace moisture) .

- Error Mitigation : Replicate experiments across multiple labs to isolate environmental artifacts. Publish raw datasets with metadata (e.g., glovebox O2/H2O levels) to enable cross-validation .

Methodological Best Practices

- Data Presentation : Use tables to compare bond metrics (Sn-Te, Sn-C) across studies, highlighting outliers and proposed explanations (e.g., crystallographic disorder) .

- Ethical Compliance : Disclose all synthetic hazards (e.g., pyrophoric intermediates) and obtain institutional approval for high-risk protocols .

- Literature Integration : Critically review conflicting reports by assessing experimental conditions (e.g., solvent polarity, counterion effects) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.